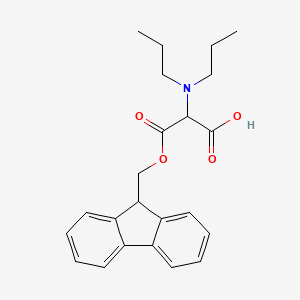
Fmoc-二丙基甘氨酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Dipropylglycine is a derivative of glycine, where the amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group, and the glycine residue is substituted with two propyl groups. This compound is primarily used in peptide synthesis, particularly in solid-phase peptide synthesis, due to its stability and ease of removal under basic conditions.
科学研究应用
Fmoc-Dipropylglycine has several applications in scientific research:
作用机制
Target of Action
The primary target of Fmoc-Dipropylglycine is the amino group of an activated incoming amino acid in the process of peptide synthesis . The 9-Fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the amino group, allowing for the activation of the carboxyl group of an amino acid .
Mode of Action
Fmoc-Dipropylglycine interacts with its targets through a two-step mechanism. The Fmoc group is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), and it is rapidly removed by base . The removal of the Fmoc group is crucial in order to secure a good quality product in peptide synthesis .
Biochemical Pathways
The Fmoc group plays a significant role in the chemical synthesis of peptides. It allows for the very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The Fmoc group is stable to the harsh oxidative conditions frequently used to generate peptide thioesters from peptide hydrazide or o-aminoanilide .
Pharmacokinetics
It is known that the fmoc group is stable under various conditions, which may influence its absorption, distribution, metabolism, and excretion (adme) properties .
Result of Action
The result of the action of Fmoc-Dipropylglycine is the formation of peptides. The Fmoc group allows for the synthesis of peptides of significant size and complexity . In addition, Fmoc-Dipropylglycine can self-assemble into supramolecular nanostructures under aqueous conditions, leading to the formation of hydrogels .
Action Environment
The action of Fmoc-Dipropylglycine can be influenced by environmental factors. For instance, the efficiency of the reaction could be affected by side reactions and by-product formation . Moreover, the position and number of methyl groups introduced onto the carbons of the Fmoc-dipeptides can have a marked influence on the morphology of the supramolecular nanostructure as well as the hydrogel formation ability .
生化分析
Biochemical Properties
Fmoc-Dipropylglycine, like other Fmoc-modified amino acids, plays a role in biochemical reactions through its ability to form stable gels . The gelation can be induced by either lowering the pH of an aqueous solution of Fmoc-Dipropylglycine or by the addition of water to a solution of Fmoc-Dipropylglycine in a solvent such as DMSO
Cellular Effects
Studies on similar compounds like Fmoc-diphenylalanine have shown that they can have cytotoxic effects at high concentrations
Molecular Mechanism
It is known that the Fmoc group has a strong absorbance in the ultraviolet region, which is useful for spectrophotometrically monitoring coupling and deprotection reactions
Temporal Effects in Laboratory Settings
Studies on similar compounds like Fmoc-diphenylalanine have shown that the gel properties can be followed with time
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Dipropylglycine typically involves the protection of the amino group of dipropylglycine with the Fmoc group. This can be achieved by reacting dipropylglycine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in a suitable solvent like dioxane or dimethylformamide . The reaction proceeds through the nucleophilic attack of the amino group on the highly reactive Fmoc-Cl, resulting in the formation of Fmoc-Dipropylglycine.
Industrial Production Methods: Industrial production of Fmoc-Dipropylglycine follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, solvent, and reagent concentrations.
化学反应分析
Types of Reactions: Fmoc-Dipropylglycine undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using secondary amines such as piperidine.
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides.
Common Reagents and Conditions:
Major Products:
Deprotection: Removal of the Fmoc group yields dipropylglycine.
Coupling: Formation of peptide bonds results in the synthesis of longer peptide chains.
相似化合物的比较
Fmoc-Diphenylalanine: Another Fmoc-protected amino acid used in peptide synthesis.
Fmoc-Glycine: The simplest Fmoc-protected amino acid, used as a building block in peptide synthesis.
Fmoc-Valine: An Fmoc-protected amino acid with a branched side chain, used in the synthesis of more complex peptides.
Uniqueness: Fmoc-Dipropylglycine is unique due to its dipropyl substitution, which imparts distinct steric and electronic properties compared to other Fmoc-protected amino acids. This makes it particularly useful in the synthesis of peptides with specific structural and functional characteristics .
属性
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-propylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO4/c1-3-13-23(14-4-2,21(25)26)24-22(27)28-15-20-18-11-7-5-9-16(18)17-10-6-8-12-19(17)20/h5-12,20H,3-4,13-15H2,1-2H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHDROCXVRQYAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCC)(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218926-47-7 |
Source


|
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2-propylnorvaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=218926-47-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

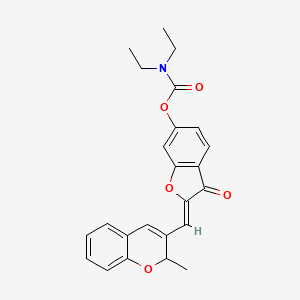

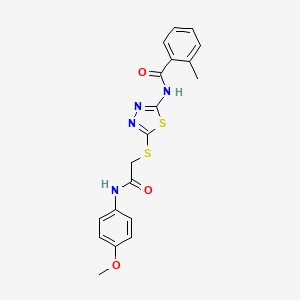


![N-(2,5-dimethylphenyl)-2-{[7-(3-methoxyphenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}butanamide](/img/structure/B2539436.png)

![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2539438.png)
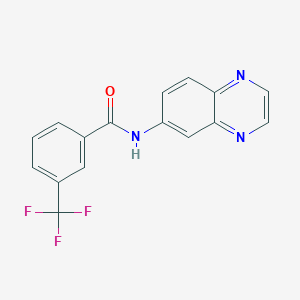
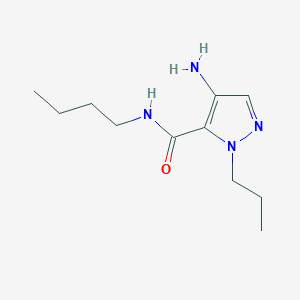
![N-((1H-indol-3-yl)methyl)-2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2539444.png)
![3-[(furan-2-yl)methyl]-5-(propan-2-yl)-1,3,5-thiadiazinane-2-thione](/img/structure/B2539445.png)
![2-Chloro-n-{[2-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2539446.png)
